molecular formula C18H21FN4O4 B2941695 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941976-59-6

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

货号: B2941695
CAS 编号: 941976-59-6
分子量: 376.388
InChI 键: LDIZZEDWGFOHPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a fluorophenyl group, a morpholine ring, and a 5-methyl-1,2-oxazole moiety linked via an ethanediamide bridge. The 5-methyl-1,2-oxazol-3-yl group is a critical pharmacophore observed in antiviral and anticancer agents, as seen in related compounds .

属性

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZZEDWGFOHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with morpholine to form an intermediate, which is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反应分析

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

科学研究应用

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Shared Pharmacophores

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea ()

  • Structure : Features a tert-butyl-substituted oxazole, morpholine-ethoxy linker, and urea backbone.
  • Activity : Approved as an antineoplastic agent, targeting kinase pathways .
  • Comparison: Replacing the urea with an ethanediamide linker in the target compound may alter hydrogen-bonding interactions and bioavailability.

2.1.2. [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium ()

  • Structure : Contains a 5-methyl-1,2-oxazol-3-yl group and a benzodioxin moiety.
  • Comparison : The target compound’s morpholine and fluorophenyl groups may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to the benzodioxin system .
Functional Analogues with Divergent Scaffolds

N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide ()

  • Structure : Integrates a sulfonamide linker and chloropyridine group.
  • Activity: Not explicitly reported, but structural features suggest protease or kinase inhibition.
  • Comparison : The sulfonamide group may increase metabolic stability compared to the ethanediamide linker in the target compound .

Isoxazolemethylthio Derivatives ()

  • Structure : Includes 5-methyl-1,2-oxazole linked to thioether and benzamide groups.
  • Activity : Investigated for cancer, viral infections, and thrombotic disorders .
  • Comparison : The thioether moiety in these analogs may improve membrane permeability relative to the target compound’s ethanediamide bridge .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antiviral Activity

Compounds with 5-methyl-1,2-oxazol-3-yl groups, such as those in and , exhibit strong binding to MPXV proteins (docking scores: -10.5 to -12.3 kcal/mol).

Anticancer Activity

The morpholine ring in ’s analog contributes to kinase inhibition (e.g., PI3K/AKT/mTOR pathways).

Key SAR Insights
  • Oxazole Substituents : Methyl groups (target compound) vs. tert-butyl () balance steric effects and solubility.
  • Linker Flexibility : Ethanediamide (target) vs. urea () or sulfonamide () alters hydrogen-bonding capacity and metabolic stability.
  • Aromatic Systems : Fluorophenyl (target) vs. chloropyridine () influences π-π stacking and target selectivity.

Comparative Data Table

Compound Name Molecular Formula Key Moieties Therapeutic Area Docking Score (kcal/mol) Reference
Target Compound C₂₂H₂₆FN₅O₄* 4-Fluorophenyl, morpholine, oxazole Under investigation N/A N/A
1-(5-tert-butyl-1,2-oxazol-3-yl)-...urea C₂₉H₃₀N₆O₄S tert-butyl, morpholine, urea Antineoplastic N/A
[2-(Benzodioxin)...azanium C₂₀H₂₃N₅O₄ Benzodioxin, oxazole Antiviral (MPXV) -12.3
Isoxazolemethylthio derivatives Variable Oxazole, thioether Cancer, viral infections N/A

*Calculated based on IUPAC name.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。